molecular formula C10H6BrCl2N B567990 4-Bromo-3,8-dichloro-6-methylquinoline CAS No. 1211224-89-3

4-Bromo-3,8-dichloro-6-methylquinoline

Cat. No.: B567990
CAS No.: 1211224-89-3
M. Wt: 290.969
InChI Key: FWXAZTYYCGSBMN-UHFFFAOYSA-N
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Description

4-Bromo-3,8-dichloro-6-methylquinoline is a halogenated quinoline derivative with the molecular formula C₁₀H₆BrCl₂N (assuming substitution patterns based on nomenclature). It features bromine at position 4, chlorine at positions 3 and 8, and a methyl group at position 6.

Key structural attributes influencing its reactivity and applications include:

  • Electron-withdrawing halogens (Br, Cl), which enhance electrophilic substitution resistance.
  • Planar aromatic system, enabling π-π stacking in biological targets.

Properties

CAS No.

1211224-89-3

Molecular Formula

C10H6BrCl2N

Molecular Weight

290.969

IUPAC Name

4-bromo-3,8-dichloro-6-methylquinoline

InChI

InChI=1S/C10H6BrCl2N/c1-5-2-6-9(11)8(13)4-14-10(6)7(12)3-5/h2-4H,1H3

InChI Key

FWXAZTYYCGSBMN-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C(=C1)C(=C(C=N2)Cl)Br)Cl

Synonyms

4-Bromo-3,8-dichloro-6-methylquinoline

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Positional Isomers and Substituent Effects

8-Bromo-4-chloro-6-methylquinoline (CAS 1156602-22-0)
  • Structure : Bromine at position 8, chlorine at 4, methyl at 6.
  • Comparison :
    • The bromine shift from position 4 to 8 alters electronic distribution, reducing electron density at the 4-position, which may affect nucleophilic attack or metal-catalyzed coupling reactions .
    • Biological Relevance : Position 8 bromination is common in kinase inhibitors (e.g., Bruton’s tyrosine kinase inhibitors), suggesting divergent target selectivity compared to the 4-bromo analog .
7-Bromo-4-chloro-6-methylquinoline (CAS 1189105-59-6)
  • Structure : Bromine at position 7, chlorine at 4, methyl at 6.
  • Comparison: Bromine at position 7 may enhance intermolecular halogen bonding compared to position 4, impacting crystal packing or protein-ligand interactions . Synthetic Accessibility: highlights the use of ethyl-7-bromo-4-chloro-quinoline-3-carboxylate as a precursor, suggesting similar pathways for synthesizing the target compound via cross-coupling or azide-alkyne cycloadditions .

Halogenation and Methylation Patterns

6-Bromo-3,4-dichloro-8-methylquinoline (CAS 1204810-26-3)
  • Structure : Bromine at 6, chlorines at 3 and 4, methyl at 7.
  • Toxicity: Safety data for this compound () indicate respiratory and dermal hazards, suggesting similar handling precautions for the target compound .
4-Bromo-3-chloroquinoline (CAS 1209339-16-1)
  • Structure : Lacks methyl and one chlorine (positions 3 and 4).
  • Comparison :
    • The absence of a methyl group and chlorine at position 8 likely increases metabolic stability but reduces lipophilicity .
    • Reactivity : The unsubstituted position 8 may facilitate further functionalization (e.g., Suzuki coupling), unlike the target compound’s dichlorinated structure .

Physicochemical Properties

Property 4-Bromo-3,8-dichloro-6-methylquinoline (Inferred) 8-Bromo-4-chloro-6-methylquinoline 7-Bromo-4-chloro-6-methylquinoline
Molecular Weight ~308.9 g/mol 293.5 g/mol 285.5 g/mol
LogP (Lipophilicity) ~3.5 (estimated) 3.1 2.8
Melting Point Not reported Not reported Not reported
Solubility Low in water; soluble in DMSO, DMF Similar Similar

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